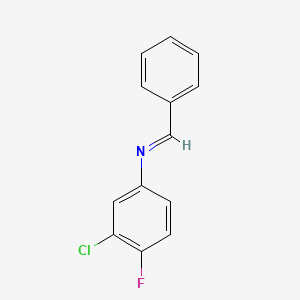
Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and a phenylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- typically involves the reaction of 3-chloro-4-fluoroaniline with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid or acetic acid to facilitate the condensation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like hydroxide ions, amines; reactions often conducted in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: Quinones, oxidized aromatic compounds.
Reduction: Amines, reduced aromatic compounds.
Substitution: Substituted aromatic amines, phenols.
Applications De Recherche Scientifique
Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparaison Avec Des Composés Similaires
Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- can be compared with other similar compounds, such as:
Benzenamine, 3-chloro-4-fluoro-N-methyl-: This compound has a methyl group instead of a phenylmethylene group, leading to differences in its chemical reactivity and biological activity.
Benzenamine, 3-chloro-4-fluoro-: Lacks the phenylmethylene group, resulting in distinct chemical properties and applications.
Benzenamine, 3-chloro-4-fluoro-N-(phenylmethyl)-: Similar structure but with a phenylmethyl group, which may affect its interaction with molecular targets and overall activity.
The uniqueness of Benzenamine, 3-chloro-4-fluoro-N-(phenylmethylene)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
359891-19-3 |
|---|---|
Formule moléculaire |
C13H9ClFN |
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H9ClFN/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-9H |
Clé InChI |
GZQNIHBWLHTHSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)

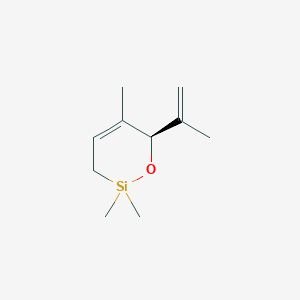
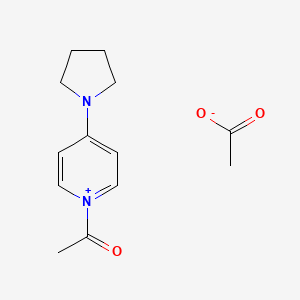

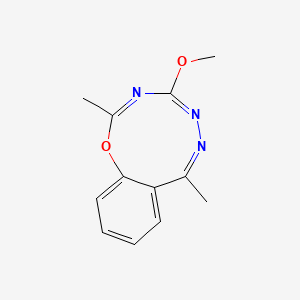
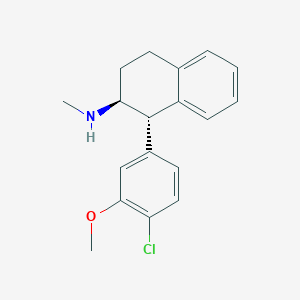
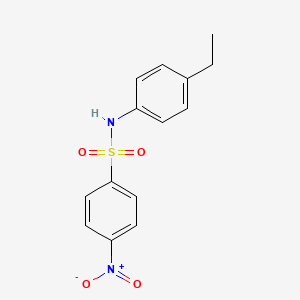

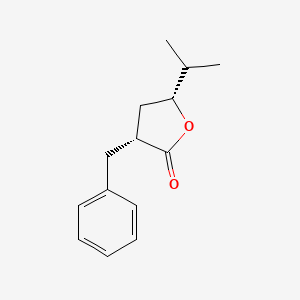
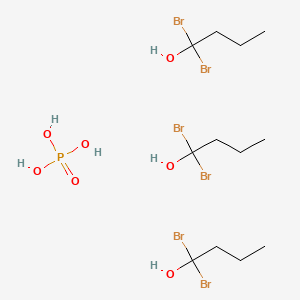

![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
